Dibenzo[g,p]chrysen-2,3,6,7,10,11,14,15-octaol
Description
Dibenzo[g,p]chrysen-2,3,6,7,10,11,14,15-octaol (CAS: 1246204-19-2, molecular formula: C₂₆H₁₆O₈, molecular weight: 456.4 g/mol) is a fused polycyclic aromatic ligand with eight hydroxyl groups arranged in a fully conjugated, planar geometry . This ligand is a critical building block for synthesizing conductive metal-organic frameworks (MOFs), particularly copper-based frameworks such as Cu-DBC. The ligand’s extended π-conjugation and redox-active catechol moieties enable exceptional electrical conductivity (up to 1 × 10⁻² S·cm⁻¹) and catalytic activity in electrochemical applications .
Cu-DBC is synthesized by solvothermal reaction of this compound with Cu(OAc)₂ in DMF/water at 85°C for 72 hours . The resulting MOF features square-pyramidal CuO₅ nodes and a 4-fold interpenetrated diamond (dia) network, providing a balance of porosity (BET surface area: 271 m²·g⁻¹) and structural stability .
Properties
IUPAC Name |
hexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene-4,5,10,11,17,18,23,24-octol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O8/c27-17-1-9-10-2-18(28)22(32)6-14(10)26-16-8-24(34)20(30)4-12(16)11-3-19(29)23(33)7-15(11)25(26)13(9)5-21(17)31/h1-8,27-34H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEYINGUSZFQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3C4=C(C2=CC(=C1O)O)C5=CC(=C(C=C5C6=CC(=C(C=C64)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Cyclization of Tetrahydroxy Intermediates
The most widely reported synthesis route involves oxidative cyclization of tetrahydroxy precursors. A study published in Organic Chemistry Frontiers demonstrated the conversion of tetrahydroxy-dibenzo[g,p]chrysene derivatives into the octaol product using methanesulfonic acid (CHSOH) in anhydrous dichloromethane (CHCl) . The reaction proceeds via acid-mediated dehydration, forming sp-hybridized bridging carbons. Key steps include:
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Precursor Preparation : Tetrahydroxy intermediates are synthesized through hydroxylation of dibenzo[g,p]chrysene derivatives. For example, selective hydroxylation at meta or para positions is achieved using directed ortho-metalation or electrophilic substitution .
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Cyclization Conditions : The reaction is conducted under anhydrous conditions at room temperature for ~2 hours. Methanesulfonic acid acts as both a catalyst and dehydrating agent, facilitating the formation of two additional hydroxyl groups per aromatic ring .
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Stabilization by Methyl Groups : Methyl substituents on the sp bridges rigidify the structure and prevent undesired rearrangements. These groups also enhance solubility in organic solvents, enabling easier purification .
Table 1: Optimization of Oxidative Cyclization Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Acid Catalyst | Methanesulfonic acid | 85–92% |
| Solvent | Anhydrous CHCl | Maximizes rate |
| Reaction Time | 2 hours | Completes cyclization |
| Temperature | 25°C | Avoids side reactions |
Role of Substituents in Synthesis
Substituents on the phenylene moieties significantly influence reaction efficiency and product stability. Comparative studies on meta- versus para-substituted derivatives reveal:
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Meta-Substituted Derivatives : These isomers exhibit lower oxidation potentials (e.g., 0.53 V vs Fc/Fc for m-H) due to enhanced charge delocalization. The synthetic route for meta isomers typically achieves higher yields (90–92%) compared to para analogues .
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Para-Substituted Derivatives : Para isomers require stricter anhydrous conditions to prevent hydrolysis of intermediate carbocations. Their first oxidation potential is higher (0.70 V vs Fc/Fc for p-H), reflecting reduced electronic conjugation .
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Electron-Donating Groups : Methoxy (-OMe) substituents lower the oxidation potential by 140 mV compared to methyl (-Me) groups, facilitating easier cyclization but necessitating longer reaction times .
Table 2: Substituent Effects on Cyclization Efficiency
| Substituent | Position | Yield (%) | Oxidation Potential (V vs Fc/Fc) |
|---|---|---|---|
| H | meta | 92 | 0.53 |
| H | para | 85 | 0.70 |
| Me | meta | 90 | 0.46 |
| OMe | para | 88 | 0.48 |
Purification and Characterization
Post-synthesis purification is critical due to the compound’s limited solubility. Techniques include:
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Silica Gel Chromatography : Hexane/ethyl acetate gradients (3:1 to 1:2) resolve the octaol product from oligomeric byproducts .
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Recrystallization : Slow evaporation of 1,2-dichloroethane solutions yields single crystals suitable for X-ray diffraction .
Crystallographic Data :
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m-H Isomer : Forms a herringbone-packed structure with intermolecular C–H···π interactions (3.5 Å) .
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p-H Isomer : Exhibits a 3D porous framework with solvent-accessible voids, confirmed by BET surface area analysis .
Scalability and Industrial Production
Industrial-scale synthesis faces challenges in cost and reproducibility. Key considerations include:
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Catalyst Recovery : Methanesulfonic acid is corrosive and difficult to reclaim, prompting research into solid acid alternatives (e.g., sulfonated graphene) .
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Solvent Recycling : CHCl is replaced with biodegradable solvents (e.g., cyclopentyl methyl ether) in pilot studies, reducing environmental impact .
Table 3: Commercial Suppliers and Specifications
| Supplier | Purity | Price (USD/kg) | Minimum Order |
|---|---|---|---|
| Henan Aochuang Chemical Co. | 98% | 0.00–0.00 | 1 kg |
| Bide Pharmatech Ltd. | 95% | 0.00–0.00 | 10 g |
Chemical Reactions Analysis
Types of Reactions
Dibenzo[g,p]chrysen-2,3,6,7,10,11,14,15-octaol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various hydrocarbon derivatives.
Scientific Research Applications
Materials Science
Dibenzo[g,p]chrysen-2,3,6,7,10,11,14,15-octaol has been studied for its potential use in the development of advanced materials. Its structural characteristics allow for the exploration of new polymer composites and nanomaterials.
- Nanocomposites: Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. For example:
| Composite Type | Enhancement Observed |
|---|---|
| Polyethylene | Increased tensile strength |
| Polystyrene | Improved thermal resistance |
Medicinal Chemistry
The compound has shown promise in medicinal applications due to its biological activity against various cancer cell lines. Studies have indicated that this compound exhibits cytotoxic effects that could be harnessed in cancer therapy.
- Anticancer Activity: In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell types.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.2 |
| A549 (Lung Cancer) | 3.8 |
| HeLa (Cervical Cancer) | 4.5 |
Environmental Research
This compound is also relevant in environmental studies due to its potential role as a pollutant and its persistence in ecosystems.
- Environmental Persistence: Its stability under various environmental conditions raises concerns about bioaccumulation and toxicity in aquatic organisms.
Case Study 1: Synthesis and Characterization
A study conducted by researchers at the University of Babylon focused on synthesizing this compound through multi-step organic reactions. The synthesized compound was characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Case Study 2: Anticancer Screening
Another significant investigation involved screening this compound against various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards malignant cells while sparing normal cells.
Mechanism of Action
The mechanism of action of dibenzo[g,p]chrysen-2,3,6,7,10,11,14,15-octaol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities.
Comparison with Similar Compounds
Key Observations :
- Cu-DBC’s square-pyramidal CuO₅ nodes enhance π-d orbital hybridization, improving charge transport compared to planar CuO₄ nodes in Cu-HHTP and Cu-THQ .
- The ligand’s extended conjugation in Cu-DBC enables higher electrical conductivity than HHTP- or THQ-based MOFs .
Catalytic Performance in CO₂ Reduction
Key Observations :
Key Observations :
- Cu-DBC’s dual charge storage (pseudocapacitance from Cu²⁺/Cu⁺ and EDLC from ligand π-clouds) outperforms HHTP/THQ-based MOFs .
Biological Activity
Dibenzo[g,p]chrysen-2,3,6,7,10,11,14,15-octaol (CAS No. 1246204-19-2) is a polycyclic aromatic compound characterized by its complex structure and multiple hydroxyl groups. Its molecular formula is , with a molecular weight of approximately 456.4 g/mol. This compound has garnered interest due to its potential biological activities and implications in various fields such as medicinal chemistry and environmental science.
Antioxidant Properties
This compound exhibits significant antioxidant activity. Studies have shown that compounds with multiple hydroxyl groups can effectively scavenge free radicals and reduce oxidative stress. The mechanism involves the donation of hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage.
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties. The antibacterial mechanisms of similar polyphenolic compounds often involve:
- Inhibition of nucleic acid synthesis.
- Disruption of bacterial cell wall integrity.
- Alteration of membrane permeability.
These actions can lead to reduced bacterial growth and viability. For instance, studies on related compounds have demonstrated effective inhibition against various strains of bacteria including Escherichia coli and Staphylococcus aureus .
Cytotoxic Effects
In vitro studies have suggested that this compound may exhibit cytotoxic effects on certain cancer cell lines. The cytotoxicity is often attributed to its ability to induce apoptosis in malignant cells through mechanisms such as:
- Activation of caspases.
- Disruption of mitochondrial membrane potential.
- Generation of reactive oxygen species (ROS).
These findings highlight its potential as a candidate for anticancer drug development.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Antioxidant Activity : A study evaluating the antioxidant capacity of polycyclic aromatic hydrocarbons (PAHs) found that compounds with hydroxyl substitutions exhibited enhanced radical scavenging abilities compared to their non-hydroxylated counterparts.
- Antimicrobial Testing : In a comparative study involving various flavonoids and polyphenols against E. coli, the presence of hydroxyl groups was correlated with increased antibacterial efficacy.
- Cytotoxic Evaluation : Research on similar dibenzo compounds indicated that they could effectively inhibit the proliferation of breast cancer cells through ROS-mediated pathways.
Summary Table of Biological Activities
Q & A
Q. How is Dibenzo[g,p]chrysen-2,3,6,7,10,11,14,15-octaol synthesized?
The ligand is synthesized via a four-step organic reaction starting from fluoren-9-one. Key intermediates include 9,9'-bifluorene-9,9'-diol and spiro[fluorene-9,9'-(10'H)-phenanthren]-10'-one. This process highlights carbonium ion rearrangements and reductions, making it suitable for advanced undergraduate laboratories . For MOF synthesis, the ligand is combined with Cu(OAc)₂ in a solvent mixture (DMF/water) under ultrasonic treatment and heating (85°C for 72 hours), forming a 4-fold interpenetrated Cu-DBC structure .
Q. What structural features define Cu-DBC MOFs?
Cu-DBC crystallizes into a distorted diamond (dia) network with 4-fold interpenetration. Each Cu²⁺ node adopts a square-pyramidal CuO₅ geometry, coordinated by four oxygen atoms from two catecholate ligands and one bridging oxygen . The extended π-conjugation of the ligand contributes to high electrical conductivity (up to 0.01 S cm⁻¹) and moderate porosity (BET surface area: 271 m²/g) .
Q. What are the primary applications of DBC-based MOFs?
Cu-DBC is primarily studied for CO₂ electroreduction (CO₂RR) to CH₄, leveraging its Cu-O₄ active sites. It also serves as a conductive material for charge transport and photo-coupled electrocatalysis, achieving Faradaic efficiencies (FE) up to 93% for CH₄ .
Advanced Research Questions
Q. How does the Cu coordination environment in Cu-DBC influence CO₂RR selectivity?
The Cu-O₄ sites in Cu-DBC favor CO₂-to-CH₄ conversion due to their reduced energy barriers for CO protonation compared to Cu-N₄ sites in other MOFs (e.g., Cu-HHTP). Experimental and DFT studies show that Cu-O₄ sites stabilize CH₄ intermediates (e.g., CH₃O), while Cu-N₄ sites terminate at CO .
Q. Table 1: CO₂RR Performance of Cu-DBC vs. Other MOFs
| MOF | Active Site | Main Product | FE (%) | Current Density (mA/cm²) | Reference |
|---|---|---|---|---|---|
| Cu-DBC | Cu-O₄ | CH₄ | 93 | 10.4 | |
| Cu-HHTP | Cu-N₄ | CO | 95 | 8.2 | |
| Cu-TTCOF | Cu-N₄ | CO | 90 | 7.5 |
Q. What methodologies optimize the electrical conductivity of DBC-based MOFs?
Key strategies include:
- Ligand design : Using highly conjugated ligands (e.g., DBC) to enhance charge delocalization.
- Doping : Introducing redox-active metal nodes (e.g., Cu²⁺) to facilitate electron hopping.
- Structural tuning : Reducing interpenetration to minimize charge-trapping sites .
Electrical conductivity is measured via four-probe DC methods, with Cu-DBC achieving 1.2 × 10⁻² S m⁻¹ .
Q. How do interpenetrated structures affect Cu-DBC’s catalytic performance?
The 4-fold interpenetration in Cu-DBC creates micropores (∼1.2 nm) that enhance CO₂ adsorption but limit mass transport. Balancing porosity and conductivity is critical: excessive interpenetration reduces accessibility to active sites, while insufficient interpenetration lowers structural stability .
Q. What analytical techniques validate the mechanistic role of Cu-O₄ sites in CO₂RR?
- X-ray photoelectron spectroscopy (XPS) : Confirms Cu⁰/Cu⁺ formation during CO₂RR activation.
- In situ Raman spectroscopy : Tracks intermediate species (e.g., COOH, CH₃O).
- DFT calculations : Maps free-energy pathways for CH₄ vs. CO selectivity .
Data Contradictions and Resolution
Q. Discrepancy in reported BET surface areas for Cu-DBC
Q. Conflicting CH₄ selectivity in photo-coupled vs. dark electrocatalysis
- Under light: 100% CH₄ selectivity (1.04 μmol g⁻¹ h⁻¹) .
- Dark conditions: 80% FE at -0.9 V .
Resolution : Light irradiation reduces overpotential by 0.5 V, shifting the rate-limiting step from CO₂ activation to CH₄ formation.
Key Challenges and Future Directions
- Stability : Cu-DBC degrades in acidic electrolytes (pH < 5). Coating with hydrophobic polymers (e.g., PVDF) improves durability.
- Scalability : Ligand synthesis requires multi-step purification. Flow chemistry may enhance yield .
- Beyond CO₂RR : Explore applications in proton conduction or Li-ion batteries, leveraging its high porosity and redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
